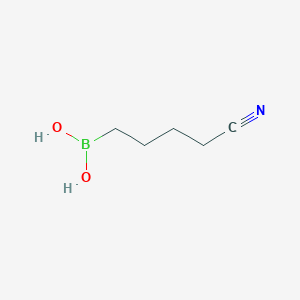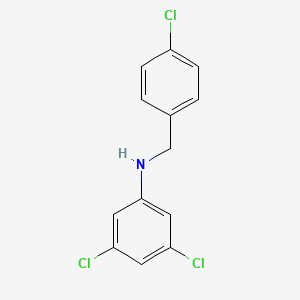
3,5-dichloro-N-(4-chlorobenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(4-chlorobenzyl)aniline is an organic compound that belongs to the class of dichlorobenzamides It is characterized by the presence of three chlorine atoms attached to the benzene rings and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(4-chlorobenzyl)aniline typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-chlorobenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like N,N-dimethylformamide. The reaction mixture is heated to around 60°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(4-chlorobenzyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
3,5-dichloro-N-(4-chlorobenzyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(4-chlorobenzyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3,5-dichloro-N-(4-chlorobenzyl)aniline is unique due to its specific substitution pattern and the presence of the benzyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
356532-16-6 |
|---|---|
Molecular Formula |
C13H10Cl3N |
Molecular Weight |
286.6 g/mol |
IUPAC Name |
3,5-dichloro-N-[(4-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Cl3N/c14-10-3-1-9(2-4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7,17H,8H2 |
InChI Key |
RDZTVDLNZXRDQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


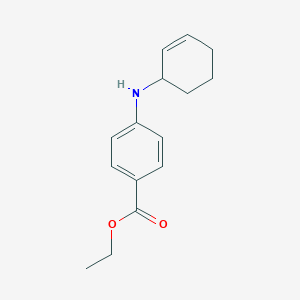
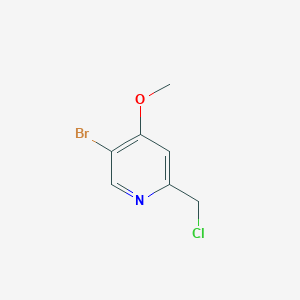

![1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine](/img/structure/B14139997.png)
![2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140002.png)
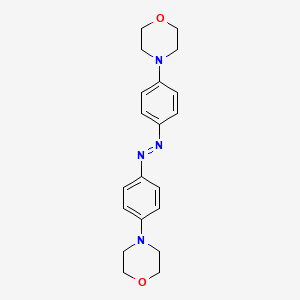
![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)
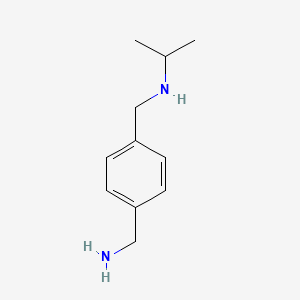
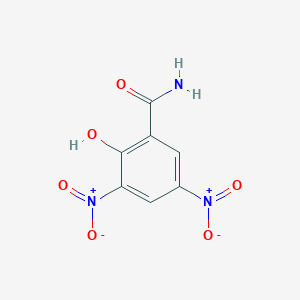
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)

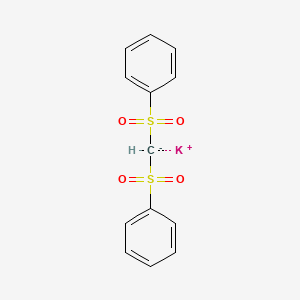
![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
